

commercial availability and suppliers of 6-Iodopyridin-3-ol

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Compound of Interest

Compound Name: 6-Iodopyridin-3-ol

Cat. No.: B023836

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An In-depth Technical Guide to **6-Iodopyridin-3-ol**: Commercial Availability, Properties, and Experimental Considerations

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical compound **6-Iodopyridin-3-ol** (CAS No. 129034-38-4). The guide covers its commercial availability, key chemical and physical properties, safety information, and a representative synthesis protocol.

Commercial Availability and Suppliers

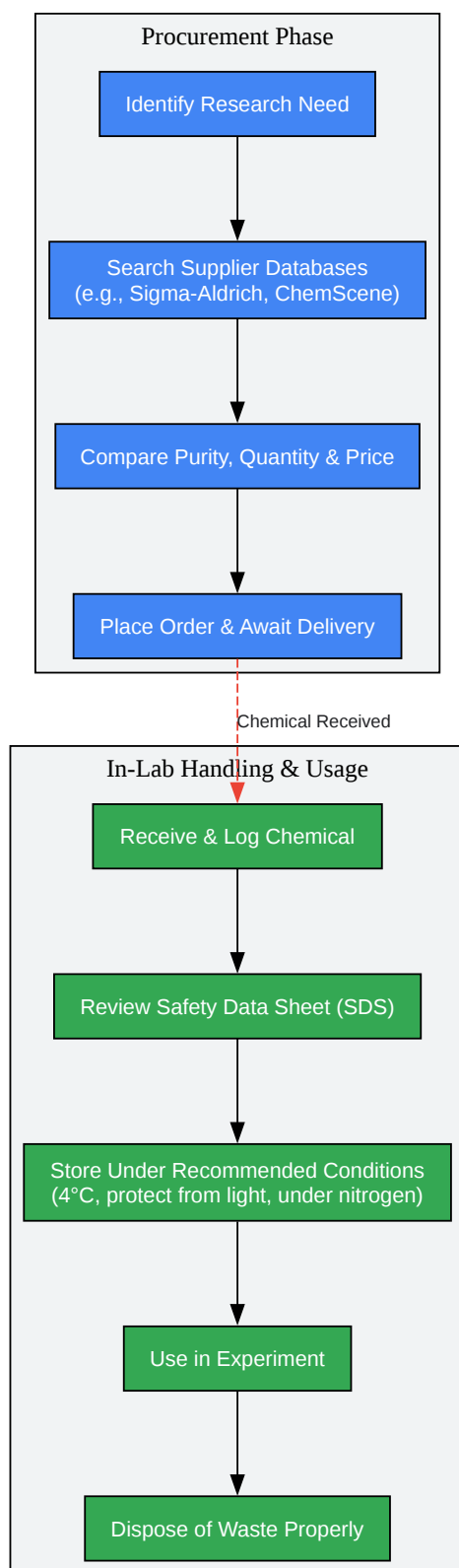
6-Iodopyridin-3-ol is available from several chemical suppliers, often as a building block for organic synthesis in research and development. The compound is typically sold in quantities ranging from milligrams to several grams.

Key Suppliers:

- Sigma-Aldrich (MilliporeSigma): Offers **6-Iodopyridin-3-ol**, often in partnership with other suppliers like ChemScene LLC.
- ChemScene: A direct supplier providing various quantities of the compound.
- iChemical: Lists **6-Iodopyridin-3-ol** and provides some physical properties.[\[1\]](#)
- AChemBlock: Offers 6-Iodopyridin-3-amine, a closely related compound.[\[2\]](#)

- BLD Pharm: Supplies various iodinated pyridine derivatives, including 6-Chloro-4-iodopyridin-3-ol.[\[3\]](#)[\[4\]](#)

The following diagram illustrates a typical workflow for procuring and utilizing a chemical reagent like **6-Iodopyridin-3-ol** in a research environment.



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Caption: Workflow for Chemical Procurement and In-Lab Handling.

Physicochemical Properties

The quantitative data for **6-Iodopyridin-3-ol** has been aggregated from various suppliers and is summarized below for easy comparison.

Property	Value	Source(s)
CAS Number	129034-38-4	
Molecular Formula	C ₅ H ₄ INO	
Molecular Weight	220.99 g/mol	[5]
Appearance	Solid, Off-white powder	[1]
Melting Point	149-151 °C	
Boiling Point	399.7 ± 27.0 °C at 760 mmHg	[1]
Density	2.142 g/cm ³	[1]
Purity	≥96%	
Storage Conditions	4°C, protect from light, store under nitrogen	
InChI Key	UVNPCRNIHOCXEA-UHFFFAOYSA-N	

Safety and Handling

6-Iodopyridin-3-ol is classified as harmful and requires careful handling in a laboratory setting.

- Signal Word: Warning
- Pictogram: GHS07 (Harmful)
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[5]

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
 - P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the compound.[5]

Experimental Protocols: Representative Synthesis

While a specific protocol for the synthesis of **6-Iodopyridin-3-ol** was not found, a general and widely used method for the synthesis of iodopyridines is the Aromatic Finkelstein Reaction.[6] This reaction typically involves the conversion of an aryl bromide to an aryl iodide using a copper(I) iodide catalyst. The following is a detailed, representative methodology adapted from a general procedure for synthesizing 3-iodopyridine from 3-bromopyridine.[6]

Objective: To replace a bromine atom on a pyridine ring with an iodine atom. This serves as a model for the synthesis of compounds like **6-Iodopyridin-3-ol** from a corresponding bromo-precursor.

Materials:

- (Het)aryl bromide starting material (e.g., 6-Bromopyridin-3-ol)
- Sodium Iodide (NaI, 2 equivalents per bromine)

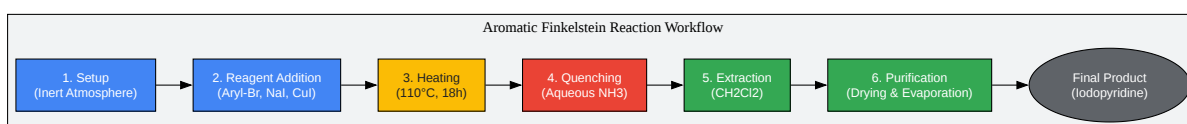
- Copper(I) Iodide (CuI, 5 mol% per bromine)
- Solvent (e.g., N,N-Dimethylformamide or Dioxane)
- 25% Aqueous Ammonia (NH₃)
- Dichloromethane (CH₂Cl₂)
- Brine
- Magnesium Sulfate (MgSO₄)
- Schlenk line apparatus, two-neck flask, reflux condenser

Procedure:

- Reaction Setup: The reaction must be conducted under an inert atmosphere (e.g., argon) using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.[6]
- Charging the Flask: To a two-neck flask equipped with a reflux condenser, add the aryl bromide starting material, sodium iodide (2 eq.), and copper(I) iodide (5 mol%).[6]
- Heating: Add the solvent and heat the resulting suspension to 110°C for approximately 18 hours.[6]
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the mixture into a 25% aqueous ammonia solution. The solution will turn blue.[6]
 - Dilute the solution with water to double its original volume.
 - Extract the product three times with dichloromethane (CH₂Cl₂).[6]
- Purification:
 - Combine the organic layers and wash them with brine.

- Dry the organic phase with magnesium sulfate (MgSO_4).^[6]
- Remove the solvent under reduced pressure to yield the crude product.
- If necessary, further purify the product by column chromatography or recrystallization.^[6]

The following diagram outlines the key steps of this synthetic workflow.



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Caption: Key Stages of the Aromatic Finkelstein Reaction.

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